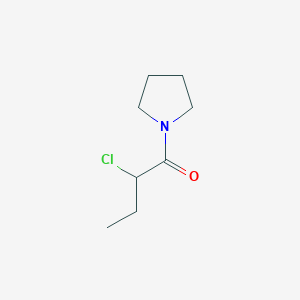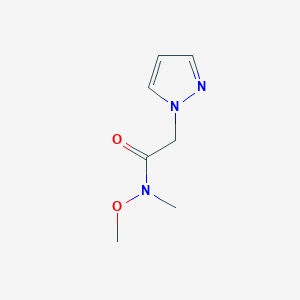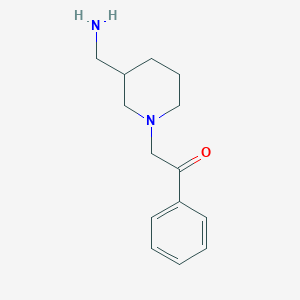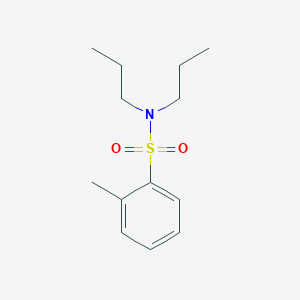![molecular formula C8H16N2O2 B1488297 3-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one CAS No. 1565348-50-6](/img/structure/B1488297.png)
3-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Vue d'ensemble
Description
The compound “3-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one” is an organic compound containing a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains an amino group (NH2) and a ketone group (C=O), which are common functional groups in organic chemistry .
Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
Pyrrolidine rings are integral to medicinal chemistry, facilitating the synthesis of bioactive molecules with enhanced target selectivity. This scaffold is valued for its ability to efficiently explore pharmacophore spaces due to sp3 hybridization, contribute to stereochemistry, and increase molecular three-dimensionality, impacting biological activity. The versatility of the pyrrolidine structure allows for the development of compounds with varied biological profiles, including potential therapeutic agents. This makes the pyrrolidine derivative, such as "3-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one," a candidate for generating novel biologically active compounds (Li Petri et al., 2021).
Antimicrobial Potential
Chitosan, a biopolymer structurally similar to the backbone of "3-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one," has been investigated for its antimicrobial potential. The presence of reactive hydroxyl and amino groups in chitosan allows for a broad scope of applications, including antimicrobial systems. This suggests that structurally related compounds could also exhibit useful biological activities, potentially guiding the use of "3-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one" in biotechnological or medicinal applications (Raafat & Sahl, 2009).
Glycosidase Inhibition
Compounds with a hydroxymethyl substituent at the C-3 position, similar to the structure of interest, have shown glycosidase inhibitory activity. This activity is relevant for developing treatments for conditions such as type II diabetes. The selective inhibition ranges of these compounds suggest their potential as leads for therapeutic applications. Research in this area highlights the importance of structural analysis and synthesis in understanding the biological activities of such molecules (Carroll & Pyne, 2019).
Peptide Helix Preferences
The study of peptide structures related to amino acid derivatives, including pyrrolidine analogs, sheds light on the stereochemical preferences and potential biological interactions of these compounds. Understanding the handedness preference and helical switches in peptides can provide insights into the molecular design of bioactive compounds with specific stereochemical configurations (Zotti et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its potential applications. If it has interesting biological activity, it could be studied as a potential drug. If it has unique physical or chemical properties, it could be studied for potential use in materials or chemical synthesis .
Propriétés
IUPAC Name |
3-amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c9-3-1-8(12)10-4-2-7(5-10)6-11/h7,11H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMINTLIDHAXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1488218.png)
![N-[2-(2-methoxyphenyl)ethyl]cyclopentanamine](/img/structure/B1488220.png)

![2-[(2-Chloropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B1488222.png)
![6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B1488223.png)

![2-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1488227.png)
![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1488230.png)



![N-(imidazo[1,2-a]pyridin-3-ylmethyl)cyclopropanamine](/img/structure/B1488237.png)